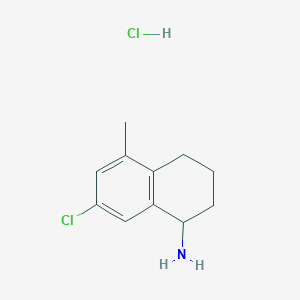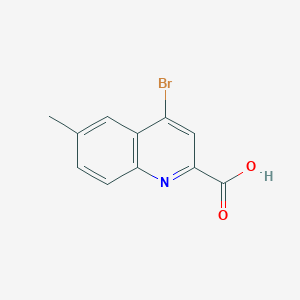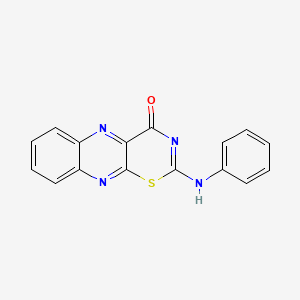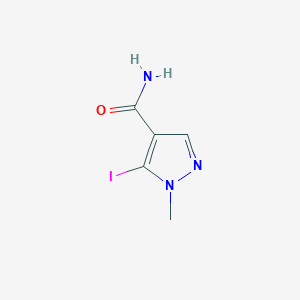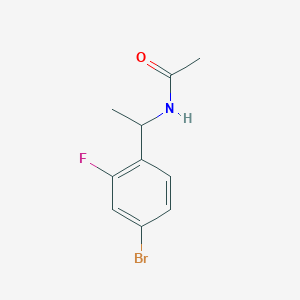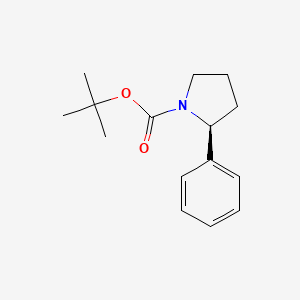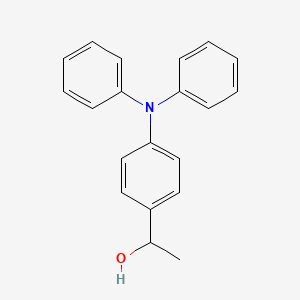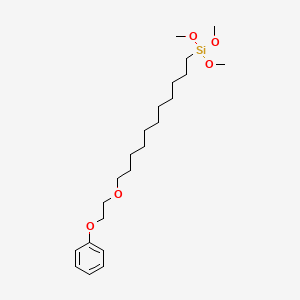
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is an organosilicon compound with a complex structure that includes a trimethoxysilane group and a long alkyl chain with a phenoxyethoxy substituent. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane typically involves the reaction of a suitable alkyl halide with a phenoxyethanol derivative, followed by the introduction of the trimethoxysilane group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution and may involve solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups to form siloxane networks.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often with a catalyst such as an acid or base to speed up the reaction.
Condensation: Typically occurs under mild conditions, but can be accelerated by heating or the use of catalysts.
Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base to deprotonate the nucleophile.
Major Products
Siloxane Networks: Formed from the condensation of silanol groups.
Functionalized Silanes: Resulting from substitution reactions on the phenoxyethoxy group.
Scientific Research Applications
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for cell culture and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices to improve biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The primary mechanism by which Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane exerts its effects is through the formation of siloxane bonds. The hydrolysis of the trimethoxysilane group produces silanol groups, which can then condense to form siloxane networks. These networks provide strong adhesion and durability, making the compound useful in a variety of applications. The phenoxyethoxy group can also interact with organic molecules, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler compound with a similar silane group but lacking the long alkyl chain and phenoxyethoxy substituent.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of the phenoxyethoxy group, offering different reactivity and applications.
Glycidoxypropyl trimethoxysilane: Contains an epoxy group, making it useful for different types of polymerization reactions.
Uniqueness
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is unique due to its long alkyl chain and phenoxyethoxy substituent, which provide both hydrophobic and hydrophilic properties. This dual functionality allows it to interact with a wide range of materials and makes it particularly useful as a coupling agent and surface modifier.
Properties
Molecular Formula |
C22H40O5Si |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
trimethoxy-[11-(2-phenoxyethoxy)undecyl]silane |
InChI |
InChI=1S/C22H40O5Si/c1-23-28(24-2,25-3)21-15-10-8-6-4-5-7-9-14-18-26-19-20-27-22-16-12-11-13-17-22/h11-13,16-17H,4-10,14-15,18-21H2,1-3H3 |
InChI Key |
VFUQKNQASBKGTC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCOCCOC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


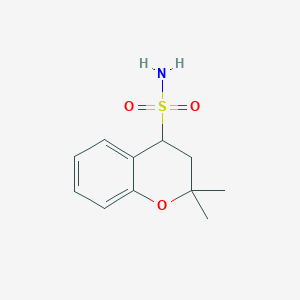
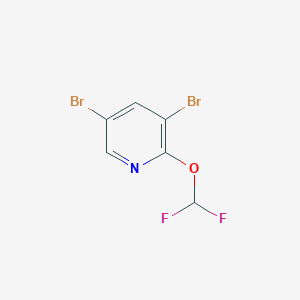
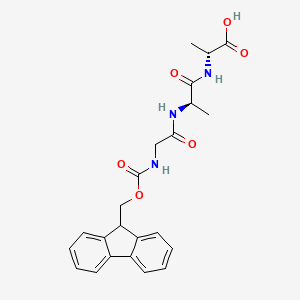

![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
